2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
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Overview
Description
2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a methoxybenzyl group, a thiophene ring, and an oxadiazole ring
Scientific Research Applications
2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving hydrazides and carboxylic acids.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as a Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.
Mechanism of Action
The mechanism of action of 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzylpiperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- 2-(1-(4-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
- 2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(furan-3-yl)-1,3,4-oxadiazole
Uniqueness
2-(1-(3-Methoxybenzyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-23-17-4-2-3-14(11-17)12-22-8-5-15(6-9-22)18-20-21-19(24-18)16-7-10-25-13-16/h2-4,7,10-11,13,15H,5-6,8-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFVNZBNOFCOJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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